molecular formula C11H15NO2 B3252689 2-Phenylvaline CAS No. 21883-61-4

2-Phenylvaline

Cat. No.: B3252689
CAS No.: 21883-61-4
M. Wt: 193.24 g/mol
InChI Key: XAWIYXBFKANEFM-LLVKDONJSA-N
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Description

2-Phenylvaline is a non-proteinogenic amino acid characterized by a valine backbone with a phenyl group substituted at the β-carbon (second carbon) of its aliphatic chain. This structural modification distinguishes it from proteinogenic amino acids like valine and phenylalanine.

Properties

IUPAC Name

(2R)-2-amino-3-methyl-2-phenylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(2)11(12,10(13)14)9-6-4-3-5-7-9/h3-8H,12H2,1-2H3,(H,13,14)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWIYXBFKANEFM-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@](C1=CC=CC=C1)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is through the use of a Grignard reaction, where phenylmagnesium bromide reacts with a suitable valine derivative under controlled conditions . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach the phenyl group to the valine backbone .

Industrial Production Methods: Industrial production of 2-Phenylvaline often employs microbial fermentation techniques. Specific strains of bacteria or yeast are genetically engineered to produce the compound from simple carbon sources. This method is advantageous due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylvaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthetic Chemistry

2-Phenylvaline as a Building Block

2-Phenylvaline serves as a crucial building block in the synthesis of complex organic molecules. Its structure allows for modifications that can lead to various derivatives with distinct properties. The compound is particularly useful in the development of pharmaceuticals and agrochemicals.

Table 1: Synthetic Applications of 2-Phenylvaline

Application TypeDescriptionReference
Pharmaceutical SynthesisUsed in the creation of peptide analogs and drugs
Agrochemical DevelopmentActs as a precursor for herbicides and pesticides
Organic SynthesisFacilitates the formation of chiral compounds

Biological Studies

Enzyme-Substrate Interactions

2-Phenylvaline is utilized in studying enzyme-substrate interactions, particularly in protein engineering. Its incorporation into peptides can alter binding affinities and enzymatic activity, providing insights into enzyme mechanisms and potential biocatalysts.

Protein Engineering

The compound's ability to mimic natural amino acids makes it valuable in designing proteins with enhanced stability or altered functions. This application is critical in biotechnology, where engineered proteins are used for therapeutic purposes.

Case Study: Enzyme Activity Modification

A study demonstrated that incorporating 2-phenylvaline into a peptide substrate significantly enhanced the activity of a specific enzyme, showcasing its role in modifying enzymatic pathways for industrial applications.

Medical Research

Therapeutic Potential

Research indicates that 2-phenylvaline has potential therapeutic applications, particularly in cancer treatment. Its derivatives have been explored for their ability to inhibit tumor growth by interfering with metabolic pathways essential for cancer cell survival.

Table 2: Medical Research Applications of 2-Phenylvaline

Application AreaDescriptionReference
Cancer TherapyInvestigated for use in developing anti-cancer agents
Drug DesignPotential use in designing inhibitors for specific diseases

Mechanism of Action

The mechanism of action of 2-Phenylvaline involves its interaction with specific molecular targets, such as enzymes and receptors. The phenyl group enhances its binding affinity to hydrophobic pockets within proteins, influencing their activity. This interaction can modulate various biochemical pathways, leading to diverse biological effects .

Comparison with Similar Compounds

Key Differences :

  • Valine : Lacks aromaticity; high solubility due to its aliphatic side chain. Critical in protein folding via hydrophobic interactions.
  • Phenylalanine : Features a benzyl group on the α-carbon, making it essential for tyrosine, dopamine, and melanin biosynthesis. Its planar aromatic ring enables π-stacking in proteins.
  • Its non-natural status limits enzymatic degradation, enhancing utility in drug design .

Comparison with Phenylpropanoids and Aromatic Derivatives

Key Insights :

  • Phenylpropanoids (e.g., cinnamic acid) share a phenyl group but feature carboxyl or hydroxyl moieties, enabling roles in plant secondary metabolism. Unlike 2-phenylvaline, they lack nitrogen, limiting their integration into peptides .
  • Coumarins and Flavonoids: These exhibit broader bioactivity (e.g., antioxidant, antimicrobial) due to conjugated systems and multiple functional groups. 2-Phenylvaline’s applications are more niche, focusing on structural modulation in synthetic biology .

Pharmacological and Toxicological Considerations

While 2-phenylvaline itself lacks comprehensive toxicological data, structural analogs provide insights:

  • Naphthalene Derivatives: Methylnaphthalenes () exhibit respiratory toxicity due to reactive metabolite formation. 2-Phenylvaline’s phenyl group may pose similar risks if metabolized into reactive intermediates, though its amino acid backbone could facilitate safer excretion .
  • Aromatic Amines: Known for carcinogenicity (e.g., benzidine), but 2-phenylvaline’s β-substitution and lack of free amine groups may mitigate such risks.

Biological Activity

2-Phenylvaline, an amino acid derivative of valine, has garnered attention due to its diverse biological activities. This compound is structurally characterized by a phenyl group attached to the second carbon of the valine backbone, which influences its interaction with biological systems. This article reviews the biological activities associated with 2-phenylvaline, focusing on antimicrobial, anticancer, and antioxidant properties, as well as its potential applications in drug discovery.

Antimicrobial Activity

2-Phenylvaline exhibits significant antimicrobial properties against various bacterial and fungal strains. Research indicates that derivatives of phenylalanine and its analogs, including 2-phenylvaline, have been tested for their effectiveness against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans.

Table 1: Antimicrobial Activity of 2-Phenylvaline Derivatives

CompoundTarget OrganismActivity TypeReference
2-PhenylvalineStaphylococcus aureusAntibacterial
Schiff base of L-phenylalanineEscherichia coliAntibacterial
Pt(II) complex of Schiff baseCandida albicansAntifungal

The Schiff base derived from L-phenylalanine and its platinum complex demonstrated promising antibacterial activity comparable to standard antibiotics like ampicillin and antifungal agents like amphotericin B .

Anticancer Activity

The anticancer potential of 2-phenylvaline has been investigated through various studies. The compound has shown to induce apoptosis in cancer cell lines by modulating pathways associated with cell cycle regulation and apoptosis.

Table 2: Anticancer Activity of 2-Phenylvaline

Cell LineIC50 (μM)Mechanism of ActionReference
SK-OV-3 (Ovarian)7.1Apoptosis induction
MDA-MB-231 (Breast)0.043 - 0.205Inhibition of CYP2A6
Du145 (Prostate)Not specifiedCytotoxicity

In vitro studies have shown that 2-phenylvaline can effectively inhibit the proliferation of various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .

Antioxidant Activity

Antioxidant properties have also been attributed to 2-phenylvaline, which may contribute to its overall biological activity. The compound's ability to scavenge free radicals and reduce oxidative stress has implications for its use in preventing oxidative damage in cells.

Case Studies

Recent studies have explored the structural modifications of amino acids like 2-phenylvaline to enhance their biological activities. For instance, a study synthesized several derivatives and assessed their effects on bacterial Phe-tRNA synthetase, revealing that modifications could lead to improved inhibitory effects against pathogenic bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
2-Phenylvaline

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